n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine
Brand Name: Vulcanchem
CAS No.: 150450-08-1
VCID: VC16489332
InChI: InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22)
SMILES:
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8 g/mol

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine

CAS No.: 150450-08-1

Cat. No.: VC16489332

Molecular Formula: C18H18ClN3O3

Molecular Weight: 359.8 g/mol

* For research use only. Not for human or veterinary use.

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine - 150450-08-1

Specification

CAS No. 150450-08-1
Molecular Formula C18H18ClN3O3
Molecular Weight 359.8 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-6,7,8-trimethoxyquinazolin-4-amine
Standard InChI InChI=1S/C18H18ClN3O3/c1-23-14-8-13-15(17(25-3)16(14)24-2)21-10-22-18(13)20-9-11-5-4-6-12(19)7-11/h4-8,10H,9H2,1-3H3,(H,20,21,22)
Standard InChI Key ZUPSCXYTJZQJRM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC)OC

Introduction

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine is a complex organic compound belonging to the quinazoline family. It features a quinazoline core with three methoxy groups at the 6, 7, and 8 positions and a chlorophenylmethyl substituent at the nitrogen atom. This compound is notable for its potential pharmacological properties, particularly in cancer treatment and other therapeutic applications.

Synthesis Methods

The synthesis of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine typically involves nucleophilic substitution reactions. One common method is the reaction of 6,7,8-trimethoxy-4-chloroquinazoline with aryl amines, allowing for the introduction of various aryl groups through nucleophilic attack on the chlorine atom.

Biological Activity and Therapeutic Potential

Research indicates that derivatives of n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine exhibit significant biological activity. Certain analogs have demonstrated potent inhibitory effects against various tumor cell lines, including prostate, skin, breast, and gastric cancer cells. These findings suggest that this compound may play a role in anticancer therapies.

Tumor Cell LineIC50 Value (µM)
PC3 (Prostate Cancer)5.8-9.8
A431 (Skin Cancer)5.8-9.8
Bcap-37 (Breast Cancer)5.8-9.8
BGC823 (Gastric Cancer)5.8-9.8

Comparison with Other Quinazoline Derivatives

n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine stands out due to its trifunctional methoxy substitution and specific chlorophenylmethyl group, which enhance its biological activity compared to simpler derivatives.

Compound NameStructural FeaturesUnique Aspects
6-MethoxyquinazolineSingle methoxy groupSimpler structure; less biological activity
4-AminoquinazolineAmino group at position 4Lacks methoxy substitutions; different reactivity
2-MethylquinazolineMethyl group at position 2Different substitution pattern; lower potency against tumors
n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamineTrifunctional methoxy substitution and chlorophenylmethyl groupEnhanced biological activity

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